molecular formula C9H8FI B1397951 4-Cyclopropyl-2-fluoro-1-iodobenzene CAS No. 1030383-32-4

4-Cyclopropyl-2-fluoro-1-iodobenzene

Cat. No.: B1397951
CAS No.: 1030383-32-4
M. Wt: 262.06 g/mol
InChI Key: XBZTXQPVZAILRG-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-fluoro-1-iodobenzene is an organic compound with the molecular formula C9H8FI. It is characterized by a benzene ring substituted with a cyclopropyl group at the 4-position, a fluorine atom at the 2-position, and an iodine atom at the 1-position. This compound is of interest in various scientific research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-fluoro-1-iodobenzene typically involves the iodination of 4-cyclopropyl-2-fluoroaniline. The reaction conditions include the use of iodine (I2) in the presence of an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2). The reaction is usually carried out under controlled temperature and pressure to ensure the selective iodination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-2-fluoro-1-iodobenzene undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of 4-cyclopropyl-2-fluoroaniline.

  • Substitution: Substitution reactions at the iodine position are common, where iodine can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used.

  • Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst or tin (Sn) and hydrochloric acid (HCl) are employed.

  • Substitution: Nucleophiles such as sodium azide (NaN3) or potassium fluoride (KF) are used, often in polar aprotic solvents.

Major Products Formed:

  • Oxidation: 4-Cyclopropyl-2-fluorobenzoic acid or 4-cyclopropyl-2-fluorobenzaldehyde.

  • Reduction: 4-Cyclopropyl-2-fluoroaniline.

  • Substitution: 4-Cyclopropyl-2-fluoro-1-azidobenzene or 4-cyclopropyl-2-fluoro-1-fluorobenzene.

Scientific Research Applications

4-Cyclopropyl-2-fluoro-1-iodobenzene is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

  • Industry: The compound finds applications in the development of advanced materials and chemical sensors.

Mechanism of Action

4-Cyclopropyl-2-fluoro-1-iodobenzene is structurally similar to other halogenated benzene derivatives such as 2-chloro-4-fluoro-1-iodobenzene and 4-cyclopropyl-2-fluorobenzene. its unique combination of substituents provides distinct reactivity and properties. The presence of both a fluorine and an iodine atom on the benzene ring enhances its reactivity compared to compounds with only one halogen substituent.

Comparison with Similar Compounds

  • 2-Chloro-4-fluoro-1-iodobenzene

  • 4-Cyclopropyl-2-fluorobenzene

  • 4-Cyclopropyl-2-fluoroaniline

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Properties

IUPAC Name

4-cyclopropyl-2-fluoro-1-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FI/c10-8-5-7(6-1-2-6)3-4-9(8)11/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZTXQPVZAILRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C=C2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred mixture of 4-cyclopropyl-2-fluoroaniline (1.63 g, 10.78 mmol) in water (20 mL) at 0° C. was added concentrated sulfuric acid (8.6 mL, 15.0 eq.) dropwise, while keeping the temperature constant at 0° C. A solution of sodium nitrite (781.0 mg, 11.32 mmol, 1.05 eq.) in water (2.7 mL) was added and stirred for 5 minutes. This resulting reaction mixture was then added to a solution of potassium iodide (3.76 g, 22.64 mmol, 2.1 eq.) in water (9.7 mL), and the reaction mixture was stirred at 60° C. for 3 h. DCM (400 mL) was added to the cooled reaction. The biphasic layers were separated, and the aqueous layer was extracted with DCM (2×150 mL). The combined organic layers were washed with saturated aqueous Na2S2O4, water, and brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude residue was purified via flash column chromatography eluted with 100% heptane to give 2.01 g (71.28%) of 4-cyclopropyl-2-fluoro-1-iodobenzene as a clear oil. 1H NMR (400 MHz, CDCl3) δ 7.57 (dd, J=8.0, 6.9 Hz, 1H), 6.76 (dd, J=9.4, 1.9 Hz, 1H), 6.64 (dd, J=8.2, 1.9 Hz, 1H), 1.94-1.77 (m, 1H), 1.09-0.95 (m, 2H), 0.79-0.56 (m, 2H).
Quantity
1.63 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8.6 mL
Type
reactant
Reaction Step Two
Quantity
781 mg
Type
reactant
Reaction Step Three
Name
Quantity
2.7 mL
Type
solvent
Reaction Step Three
Quantity
3.76 g
Type
reactant
Reaction Step Four
Name
Quantity
9.7 mL
Type
solvent
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

4-Cyclopropyl-2-fluoro-phenylamine (400 mg, 2.65 mmol) was dissolved in water (5 ml) and cooled to 0° C. Concentrated sulfuric acid (1.6 ml) was added dropwise slowly, followed by a solution of sodium nitrite (0.18 ml, 2.65 mmol) in water (1 ml). The resulting mixture was added to a solution of potassium iodide (0.43 g, 5.30 mmol) in water (1 ml). The mixture was heated at 60° C. for 2 hours, then allowed to cool and extracted with dichloromethane (×2). The combined organic extracts were dried (Na2SO4) and concentrated in vacuo. Purification of the resultant residue by flash chromatography (Si-PPC, pentane) afforded the title compound as a pale yellow oil (490 mg, 71%). 1H NMR (CDCl3) 0.60-0.77 (2H, m), 0.94-1.06 (2H, m), 1.81-1.90 (1H, m), 6.64 (1H, dd, J=8.17, 2.01 Hz), 6.74-6.96 (1H, m), 7.53-7.64 (1H, m).
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
0.18 mL
Type
reactant
Reaction Step Three
Quantity
0.43 g
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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